2-(4-Fluorophenyl)pyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Application in Drug Discovery
2-(4-Fluorophenyl)pyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary & Strategic Context
The 2-arylpyrimidine-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Specifically, 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid serves as a critical intermediate in the development of[1]. The incorporation of the 4-fluorophenyl moiety is a deliberate design choice: the highly electronegative fluorine atom blocks para-hydroxylation by cytochrome P450 enzymes, thereby extending the metabolic half-life of the resulting drug candidate, while the pyrimidine-4-carboxylic acid core acts as a potent hydrogen-bond acceptor/donor system within [2].
This technical guide provides a self-validating, step-by-step methodology for the synthesis of this compound, prioritizing high regiocontrol and scalability.
Retrosynthetic Rationale & Pathway Selection
When synthesizing 2-arylpyrimidine-4-carboxylic acids, chemists typically evaluate two primary pathways:
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De Novo Ring Formation : The condensation of 4-fluorobenzamidine with a 1,3-dielectrophile (e.g., mucobromic acid or ethyl 2,4-dioxopentanoate). While atom-economical, this route often suffers from poor regioselectivity, harsh reaction conditions, and[2].
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Late-Stage Functionalization (Suzuki-Miyaura Coupling) : The cross-coupling of commercially available [3] with 4-fluorophenylboronic acid.
We select the Suzuki-Miyaura Coupling as the optimal route. It operates under mild conditions, guarantees absolute regiocontrol at the C-2 position, and leverages highly stable, commercially accessible starting materials.
Figure 1: Synthetic workflow for the Suzuki-Miyaura cross-coupling.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system. The causality behind the solvent selection, degassing, and pH-driven workup ensures that researchers can visually and chemically verify the success of each step.
Reagents
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[3] (1.0 eq, 10.0 mmol)
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4-Fluorophenylboronic acid (1.2 eq, 12.0 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 0.5 mmol)
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Potassium carbonate (K2CO3) (2.5 eq, 25.0 mmol)
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1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Protocol
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Reaction Assembly & Solvation : In a 100 mL two-neck round-bottom flask, dissolve 2-chloropyrimidine-4-carboxylic acid and 4-fluorophenylboronic acid in 40 mL of 1,4-dioxane.
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Causality: 1,4-Dioxane is chosen for its high boiling point (101 °C) and excellent ability to solubilize both organic starting materials, which is critical for maintaining a homogeneous organic phase during [1].
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Base Addition & Degassing : Dissolve K2CO3 in 10 mL of deionized water and add it to the flask. Purge the resulting biphasic mixture with N2 gas for 15 minutes.
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Causality: Water is required to dissolve the inorganic base, facilitating the formation of the reactive boronate complex essential for the transmetalation step. Degassing prevents the oxidative homocoupling of the boronic acid and protects the oxygen-sensitive Pd(0) catalyst.
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Catalyst Addition & Reflux : Quickly add Pd(PPh3)4 under positive N2 pressure. Heat the mixture to 90 °C under reflux for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting pyrimidine is fully consumed.
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Phase Separation & Contaminant Extraction : Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane. Dilute the remaining aqueous residue with 20 mL of water and wash with Ethyl Acetate (2 x 20 mL). Discard the organic layer.
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Causality: Triphenylphosphine oxide (OPPh3) and unreacted boronic acid are highly soluble in EtOAc but insoluble in water. Because the target product is currently in its water-soluble potassium carboxylate salt form, washing the aqueous layer with EtOAc effectively strips away these organic impurities.
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pH-Driven Isolation : Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2–3.
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Causality: Acidification protonates the carboxylate salt to form the neutral carboxylic acid. Since [4] have poor aqueous solubility at low pH, the pure product precipitates out of solution as an off-white solid.
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Filtration : Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the target compound.
Quantitative Data & Reaction Optimization
To demonstrate the robustness of the selected parameters, Table 1 summarizes the optimization data for the cross-coupling step.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene / H2O | 90 | 45 | Poor solubility of the pyrimidine electrophile. |
| 2 | Pd(dppf)Cl2 | K3PO4 | THF / H2O | 70 | 62 | Incomplete conversion due to low reflux temperature. |
| 3 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane / H2O | 90 | 88 | Complete conversion; clean impurity profile. |
Analytical Characterization
Verification of the synthesized compound relies on multi-nuclear NMR and mass spectrometry. The [5] of the fluorophenylpyrimidine-4-carboxylic acid scaffold yield distinct, predictable spectroscopic signatures.
Table 2: Spectroscopic and Physical Characterization Data
| Technique | Parameter / Signal | Assignment / Structural Interpretation |
| 1H NMR (DMSO-d6) | δ 13.50 (br s, 1H) | Carboxylic acid (-COOH) proton. |
| δ 9.25 (d, J = 5.0 Hz, 1H) | Pyrimidine H-6 (highly deshielded by adjacent N). | |
| δ 8.45 (m, 2H) | Fluorophenyl H-2', H-6' (ortho to the pyrimidine ring). | |
| δ 7.90 (d, J = 5.0 Hz, 1H) | Pyrimidine H-5. | |
| δ 7.35 (t, J = 8.8 Hz, 2H) | Fluorophenyl H-3', H-5' (ortho to fluorine; pseudo-triplet due to H-F coupling). | |
| 13C NMR (DMSO-d6) | δ 165.2 (d, J = 248 Hz) | C-F carbon (C-4') exhibiting strong primary C-F coupling. |
| δ 164.8 | Carboxylic acid carbonyl (C=O). | |
| LC-MS (ESI+) | m/z 219.05 | [M+H]+ (Exact mass for C11H7FN2O2: 218.049). |
| FT-IR (ATR) | 1710 cm⁻¹ | C=O stretching (carboxylic acid dimer). |
Biological Application: Kinase Inhibition Mechanism
The synthesized 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid is not merely a structural endpoint; it is a vector for biological modulation. When integrated into larger drug molecules, the pyrimidine nitrogen atoms and the carboxylic acid moiety coordinate directly with the ATP-binding pocket of kinases (such as Pim or CK2). This competitive inhibition blocks the phosphorylation of pro-survival substrates, ultimately driving tumor suppression pathways.
Figure 2: Mechanism of action for pyrimidine-based kinase inhibitors.
References
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[5] 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid. PubChem. URL:[Link]
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[2] A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Chemistry and Biochemistry. URL:[Link]
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[3] Research Chemicals - 2-Chloropyrimidine-4-carboxylic acid. AARMEDICA. URL:[Link]
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[1] WO2012129338A1 - Azole compounds as pim inhibitors. Google Patents. URL:
Sources
- 1. WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents [patents.google.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Research Chemicals - AARMEDICA [aarmedica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid | C11H7FN2O2 | CID 67218312 - PubChem [pubchem.ncbi.nlm.nih.gov]
